molecular formula C18H15F3N2O3S B2778039 N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 300557-68-0

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2778039
CAS No.: 300557-68-0
M. Wt: 396.38
InChI Key: XSSHYOHVIWKMSD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an acetamide group (NHC(O)CH3), a methoxy group (OCH3), a trifluoromethyl group (CF3), and a 1,4-benzothiazin-2-one group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazinone and acetamide groups suggests a complex structure with potential for interesting chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the trifluoromethyl group could participate in radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a 2-(4-aminophenyl)benzothiazole structure, exhibited considerable antitumor activity against various cancer cell lines. This highlights the potential of benzothiazole derivatives in developing new cancer treatments (Yurttaş, Tay, & Demirayak, 2015). Furthermore, other studies have focused on creating compounds with benzothiazole moieties that show promise as chemotherapeutic agents, indicating the importance of this structural feature in anticancer drug development (Kaya et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Compounds bearing benzothiazole and related structures have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For example, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and demonstrated good antioxidant and anti-inflammatory effects, showcasing the therapeutic potential of these compounds in managing inflammatory diseases (Koppireddi et al., 2013). Another study developed 1,2,4-triazole-based benzothiazole/benzoxazole derivatives that exhibited significant inhibition of the p38α MAP kinase, a protein involved in inflammatory processes, thus offering a potential pathway for treating inflammation (Tariq et al., 2018).

Agricultural Applications

The study of acetamide derivatives like alachlor and metolachlor has shown their adsorption and efficacy are influenced by soil properties, which is vital for understanding their environmental impact and optimization for agricultural use (Peter & Weber, 1985).

Selective Receptor Agonists

N-phenyl-(2-aminothiazol-4-yl)acetamides have been investigated as selective β3-adrenergic receptor agonists, indicating potential applications in treating obesity and non-insulin dependent diabetes by modulating metabolic pathways (Maruyama et al., 2012).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c1-26-12-5-3-11(4-6-12)22-16(24)9-15-17(25)23-13-8-10(18(19,20)21)2-7-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSHYOHVIWKMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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